2-(Hydroxymethyl)-4-methyl-6-nitrophenol

Overview

Description

Compounds like “2-(Hydroxymethyl)-4-methyl-6-nitrophenol” belong to a class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom within an aromatic ring . The “2-(Hydroxymethyl)” and “4-methyl” parts refer to the positions of the hydroxymethyl and methyl groups on the phenol ring .

Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving phenolic compounds can be quite diverse, depending on the specific substituents present on the phenol ring . Common reactions include oxidation, reduction, and various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications

1. Metalloenzyme Models and Micellar Effects

Research by Tagaki et al. (1991) focused on the activation of hydroxyl groups in related compounds (N-methyl/dodecyl-2-(hydroxymethyl)imidazole ligands) by complexation with Cu2+. This study is relevant for understanding the chemical behavior of similar compounds, including 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, in the context of metalloenzyme models.

2. Hydroxylation in Cytochrome P-450 Isozyme

Research led by Koop (1986) explored the hydroxylation of p-nitrophenol, a compound structurally related to this compound. This study's insights into the enzymatic pathways involved in hydroxylation reactions can inform research on similar compounds' metabolic pathways.

3. Electrochemical Detection of Environmental Pollutants

In 2020, Adeosun et al. reported on the electrochemical polymerization of methyl red for detecting 2-nitrophenol. This study's methodology could be applied to detect this compound, given its structural similarity, thus aiding in environmental monitoring.

4. P-Nitrophenol Degradation by Bacteria

The study by Kitagawa et al. (2004) identified a gene cluster in Rhodococcus opacus responsible for degrading p-nitrophenol. This research is significant for understanding the biodegradation of nitrophenol derivatives, potentially including this compound.

5. Nitration Mechanism of Phenolic Compounds

Research by Coombes et al. (1994) on the nitration of phenol and 4-methylphenol offers insights into the chemical processes that might similarly affect this compound, shedding light on its reactivity and potential transformations.

6. Fluorescence Probing

Hou Xuan (2012) synthesized a compound from 2-methyl-6-nitroaniline, related to this compound, for Co2+ fluorescence quenching. This research, detailed in Fine Chemical Intermediates, could inform the development of similar fluorescence-based sensors using this compound.

7. Superoxide Radical in Nonenzymatic Hydroxylation

In a study by Goscin and Fridovich (1972), the role of superoxide radical in the nonenzymatic hydroxylation of compounds like 4-nitrophenol was examined. This research could provide a basis for understanding similar reactions in this compound.

8. Photocatalytic Degradation Studies

The degradation pathways of nitrophenols, closely related to this compound, were studied in Paola et al.'s (2003) research. This offers valuable insights into potential photocatalytic degradation mechanisms for this compound.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if “2-(Hydroxymethyl)-4-methyl-6-nitrophenol” has potential uses in medicine, materials science, or other fields, future research might focus on optimizing its synthesis, studying its properties, or exploring its applications .

Properties

IUPAC Name |

2-(hydroxymethyl)-4-methyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEKVEMUJBHBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529295 | |

| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91084-83-2 | |

| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

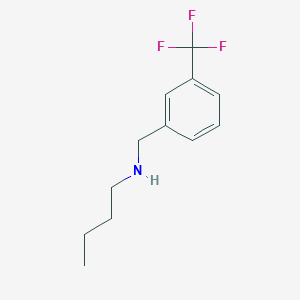

Synthesis routes and methods

Procedure details

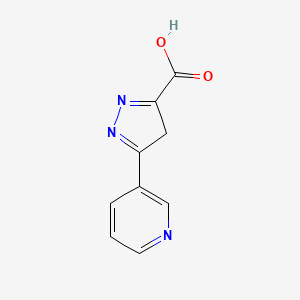

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)